molecular formula C13H13NO5 B2931216 3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid CAS No. 2490374-67-7

3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

Cat. No. B2931216
CAS RN: 2490374-67-7
M. Wt: 263.249
InChI Key: JWMKYRYQQYVUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid” is a very important medicine intermediate. It is widely applied in the synthesis of various bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug .


Synthesis Analysis

The synthesis of “3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid” involves several steps. One method involves the use of acetone, bromine, and malononitrile as raw materials, adopting ethanol, DMF (dimethyl formamide), and water as solvents, adopting sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst through three-step reaction .


Molecular Structure Analysis

The molecular formula of “3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid” is C5H6O3 . The structure includes a cyclobutane ring with a carboxylic acid group and a ketone group .


Physical And Chemical Properties Analysis

“3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid” is a white solid with a melting point of 69-70℃, a boiling point of 296°C, and a density of 1.431. It is slightly soluble in water .

properties

IUPAC Name

3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-6-13(7-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMKYRYQQYVUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

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